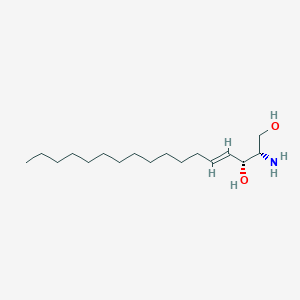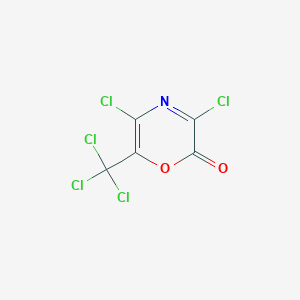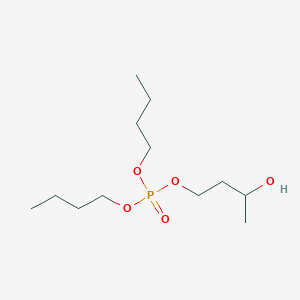
ジブチル3-ヒドロキシブチルリン酸
説明
Dibutyl-3-Hydroxybutyl Phosphate is an organophosphorus compound produced from the metabolism of tributyl phosphate. It is known for its role in various biochemical and industrial processes. The compound has the molecular formula C12H27O5P and a molecular weight of 282.3 g/mol .
科学的研究の応用
Dibutyl-3-Hydroxybutyl Phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is utilized in the production of plasticizers and other industrial chemicals.
作用機序
The mechanism of action of Dibutyl-3-Hydroxybutyl Phosphate involves its interaction with various molecular targets and pathways. It is known to affect the metabolism of organophosphorus compounds and can influence enzymatic activities in biological systems. The compound’s effects are mediated through its interaction with specific enzymes and receptors, leading to changes in cellular processes .
Similar Compounds:
Tributyl Phosphate: The precursor to Dibutyl-3-Hydroxybutyl Phosphate, used in similar industrial applications.
Dibutyl Phosphate: Another metabolite of tributyl phosphate with comparable properties.
Phosphoric Acid Esters: A broader class of compounds with similar chemical structures and reactivity.
Uniqueness: Dibutyl-3-Hydroxybutyl Phosphate is unique due to its specific metabolic origin and its distinct chemical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial use .
準備方法
Synthetic Routes and Reaction Conditions: Dibutyl-3-Hydroxybutyl Phosphate can be synthesized through the metabolism of tributyl phosphate. This process involves the incubation of tributyl phosphate with goldfish liver microsomes in the presence of NADPH, resulting in the formation of dibutyl-3-hydroxybutyl phosphate and dibutyl phosphate .
Industrial Production Methods: Industrial production of Dibutyl-3-Hydroxybutyl Phosphate typically involves the radiolysis of tributyl phosphate. This method has been shown to produce the compound efficiently .
化学反応の分析
Types of Reactions: Dibutyl-3-Hydroxybutyl Phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce simpler organophosphorus compounds.
特性
IUPAC Name |
dibutyl 3-hydroxybutyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27O5P/c1-4-6-9-15-18(14,16-10-7-5-2)17-11-8-12(3)13/h12-13H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBNHONKIDIOPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)OCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901008696 | |
| Record name | Dibutyl 3-hydroxybutyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89197-69-3 | |
| Record name | 4-Dibutoxyphosphoryloxybutan-2-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089197693 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dibutyl 3-hydroxybutyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901008696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Dibutyl 3-hydroxybutyl phosphate formed in fish?
A1: Dibutyl 3-hydroxybutyl phosphate (DBHP) is a metabolite of Tributylphosphate (TBP), a commonly used alkyl organophosphate ester. Research has shown that fish, such as Carassius carassius (goldfish) and Oryzias latipes (killifish), can metabolize TBP into DBHP. This biotransformation process primarily occurs in the liver microsomes and is catalyzed by specific enzymes, mainly cytochrome P450 (CYP) enzymes, specifically CYP3A4 and CYP1A. [, ]
Q2: What is the significance of studying Dibutyl 3-hydroxybutyl phosphate formation?
A2: While DBHP itself might not be acutely toxic, understanding its formation and the metabolic pathways involved is crucial for several reasons.
- Biomarker of Exposure: The presence of DBHP in fish tissues can serve as a biomarker for Tributylphosphate exposure. [] This is important for monitoring environmental contamination and assessing potential risks to aquatic organisms.
- Species Differences: Researching metabolic pathways in different species helps us understand how various organisms process environmental contaminants and highlights potential differences in susceptibility. [] This knowledge is vital for developing effective conservation and risk management strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




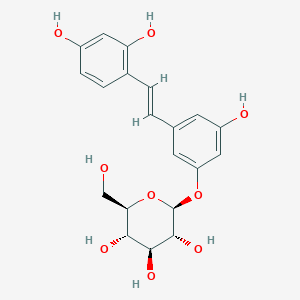

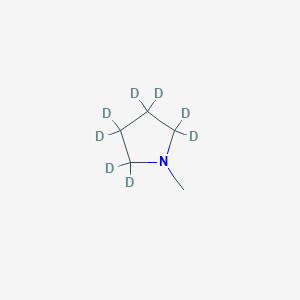
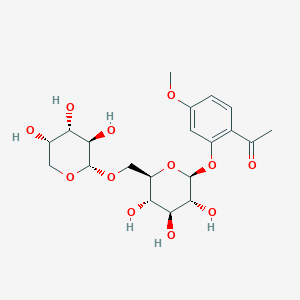



![5,8-Dimethylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B150442.png)
